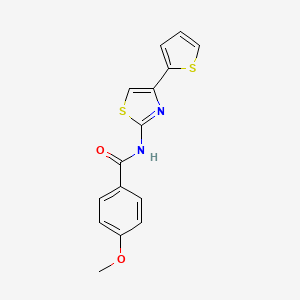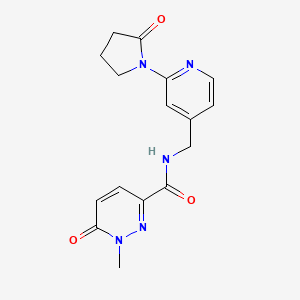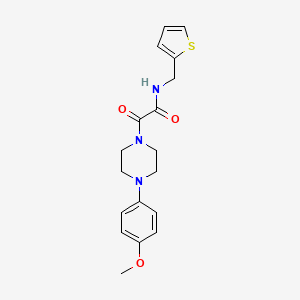![molecular formula C16H15N3O4S B2461302 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamida CAS No. 941926-16-5](/img/structure/B2461302.png)
2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[d]thiazole moiety, both of which are fused with a carboxamide group . Compounds containing these moieties have been studied for various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Detección de iones de metales pesados
BDMMBSH se ha empleado como un noble ligando para detectar el ion metálico pesado cancerígeno plomo (Pb²⁺). Los investigadores sintetizaron BDMMBSH a través de un método de condensación simple utilizando benzo[d][1,3]-dioxol carbaldehído, bencenosulfonilhidrazina (BSH) y 4-metil-bencenosulfonilhidrazina (4-MBSH). El compuesto se cristalizó y caracterizó utilizando técnicas espectroscópicas como 1H-NMR, 13C-NMR, FTIR y espectroscopia UV-Vis. Posteriormente, se desarrolló un sensor Pb²⁺ sensible y selectivo depositando una fina capa de BDMMBSH sobre un electrodo de carbono vítreo (GCE) con la matriz polimérica conductora Nafion (NF). El sensor exhibió una sensibilidad notable, con un límite de detección (LOD) tan bajo como 96.0 pM .
Síntesis orgánica y reacciones de arilación
Los derivados de BDMMBSH se han investigado por su estructura electrónica y deslocalización electrónica. Además, se han sintetizado derivados mono-arilados selectivos utilizando reacciones de arilación directa C-H catalizadas por paladio y reacciones nucleofílicas y de acoplamiento cruzado aromáticas C-Br. Estas reacciones resaltan el potencial del compuesto en la síntesis orgánica y la funcionalización .
Actividad antitumoral
Se sintetizaron nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas, incluidos derivados de BDMMBSH, y se evaluaron sus actividades antitumorales contra las líneas celulares HeLa, A549 y MCF-7. Algunos compuestos demostraron potentes propiedades de inhibición del crecimiento, con valores de IC50 generalmente por debajo de 5 μM .
Fotocatálisis
Los marcos orgánicos covalentes (COFs) incrustados en BDMMBSH han demostrado ser prometedores en el desarrollo de sistemas fotocatalíticos efectivos para transformaciones orgánicas. Las investigaciones mecanísticas revelaron que la oxidación de las bencilaminas sigue una vía de transferencia de electrones, con el anión superóxido (O₂⁻) jugando un papel crucial. Esto destaca la superioridad de los COFs basados en BDMMBSH en la fotocatálisis .
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 , which may influence its stability under different environmental conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The thiazole ring in 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to have potent inhibitory activities against COX enzymes , which play a crucial role in inflammation and pain. Therefore, it can be inferred that this compound may have similar effects on cellular processes.
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could interact with biomolecules through these mechanisms, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide at different dosages in animal models have not been extensively studied. One study showed that a related compound substantially reduced blood glucose levels in mice , suggesting that this compound may have similar effects at certain dosages.
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound may be involved in multiple metabolic pathways.
Transport and Distribution
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their distribution within cells and tissues.
Subcellular Localization
The solubility properties of thiazole derivatives may influence their localization within specific compartments or organelles .
Propiedades
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-14(20)9-2-1-3-12-13(9)18-16(24-12)19-15(21)8-4-5-10-11(6-8)23-7-22-10/h4-6,9H,1-3,7H2,(H2,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYOKBNDZMNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2461221.png)


![2-{[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2461231.png)
![Sodium 1-[1-(tert-butoxycarbonyl)azetidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2461232.png)

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2461235.png)

![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)
![(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461239.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)
